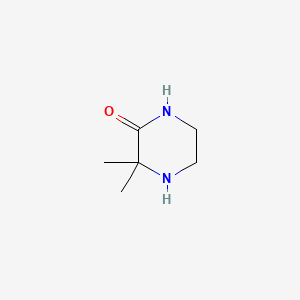

3,3-Dimethylpiperazin-2-one

Overview

Description

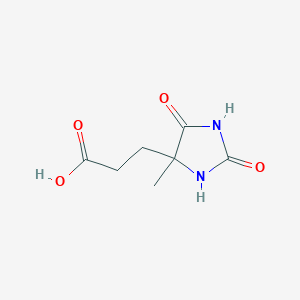

3,3-Dimethylpiperazin-2-one (DMPO) is a heterocyclic nitrogen-containing compound with a wide range of applications in the scientific research field. It is a versatile compound that is used in a variety of synthetic reactions and has potential applications in the development of drugs and other pharmaceutical products. DMPO has been extensively studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

CCR1 Antagonists in Inflammatory Diseases

3,3-Dimethylpiperazin-2-one derivatives have been identified as potent CCR1 antagonists. These compounds are useful in the treatment of inflammatory diseases due to their good receptor affinity and promising pharmacokinetic properties. They display a superior profile compared to similar compounds, making them significant in the development of new therapeutic approaches for inflammation-related conditions (Norman, 2006).

Synthesis of Delta-Opioid Receptor Ligands

A high-yield synthesis process for 1-allyl-2,5-dimethylpiperazine, a crucial intermediate in the synthesis of delta-opioid receptor ligands, has been developed from trans-2,5-dimethylpiperazine. This synthesis is important for laboratory preparation of large quantities of this compound, which is essential in the development of delta-opioid receptor-targeted drugs (Janetka et al., 2003).

Hydrogen Bonding and Spectroscopic Properties

N,N′-Dimethylpiperazine betaines have been synthesized and studied for their molecular structure, hydrogen bonding, basicity, and spectroscopic properties. These studies provide valuable insights into the chemical behavior and interaction capabilities of these compounds, which can be applied in various scientific fields (Dega-Szafran et al., 2002).

Difluoroalkylation of Alkenes

Dimethylpiperazine derivatives are used in the difluoroalkylation of alkenes, a method that provides access to difluoroalkylated dihydrobenzofurans and indolin derivatives. These compounds have significant applications in drug discovery and development (Ma et al., 2020).

Antimicrobial Activity

Methylpiperazine and dimethylpiperazine derivatives of chitosan have been investigated for their antibacterial activity. These studies reveal the potential of such compounds in developing new antibacterial agents, with certain derivatives showing significant activity against various bacterial strains (Másson et al., 2008).

Charge Transfer in Electronically Excited States

Studies on N,N′-dimethylpiperazine have explored the relationship between charge transfer and structural deformations in the molecular skeleton. This research contributes to the understanding of fundamental chemical processes, relevant in fields like photochemistry and molecular electronics (Deb et al., 2013).

Safety and Hazards

3,3-Dimethylpiperazin-2-one is classified as a skin irritant (Category 2) and may cause respiratory irritation (Category 3) . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

3,3-Dimethylpiperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in proteomics research to study protein-protein interactions and enzyme activity. The compound can act as a substrate or inhibitor for specific enzymes, thereby modulating their activity. For example, this compound has been shown to interact with proteases, influencing their catalytic activity and stability . These interactions are crucial for understanding the mechanisms of enzyme regulation and the development of enzyme inhibitors for therapeutic purposes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can alter cell signaling pathways by interacting with key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis. These cellular effects make this compound a valuable tool for studying cellular physiology and pathology.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH . Over time, the degradation products of this compound can accumulate, potentially affecting its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In animal studies, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can cause toxic or adverse effects, such as tissue damage or organ dysfunction. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on cellular metabolism. Additionally, this compound can influence the levels of key metabolites, thereby affecting cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters that facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological membranes. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biological effects. For example, this compound can be targeted to the mitochondria, influencing mitochondrial function and energy production. Additionally, post-translational modifications, such as phosphorylation or acetylation, can affect the compound’s localization and activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its role in cellular processes.

properties

IUPAC Name |

3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)5(9)7-3-4-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFIRYWCOIYJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177002 | |

| Record name | 2-Piperazinone, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22476-74-0 | |

| Record name | 3,3-Dimethyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22476-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazinone, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022476740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinone, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the compound I-191, which contains the 3,3-Dimethylpiperazin-2-one moiety, interact with PAR2 and what are the downstream effects of this interaction?

A1: I-191 acts as a potent antagonist of PAR2. [] This means it binds to the receptor and blocks its activation by agonists such as trypsin, specific peptides, and certain non-peptide molecules. [] The study demonstrated that I-191 effectively inhibits PAR2 in a concentration-dependent manner without activating the receptor itself, even at high concentrations. [] This lack of intrinsic activity is crucial for its role as an antagonist.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)